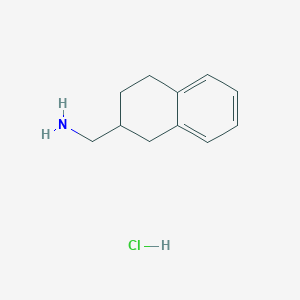

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and contains an amine group attached to a tetrahydronaphthalene ring. This compound is often used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride typically involves the reduction of naphthalene derivatives followed by amination. One common method is the catalytic hydrogenation of 2-naphthaldehyde to form 1,2,3,4-tetrahydronaphthalen-2-ylmethanol, which is then converted to the corresponding amine via reductive amination using reagents such as sodium cyanoborohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and efficient separation techniques is crucial in industrial settings to minimize by-products and waste.

化学反应分析

Types of Reactions

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides under basic or neutral conditions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry Applications

1.1. Inhibition of Mycobacterial ATP Synthase

Recent research has identified tetrahydronaphthalene amides (THNAs), which include derivatives of THNAm-HCl, as promising inhibitors of mycobacterial ATP synthase. These compounds have demonstrated potent activity against Mycobacterium tuberculosis (M.tb), with some exhibiting minimum inhibitory concentrations (MICs) less than 1 μg/mL. The structure-activity relationship (SAR) studies suggest that specific modifications to the THNA scaffold can enhance efficacy and reduce off-target effects compared to existing treatments like bedaquiline .

1.2. Neuropharmacological Effects

THNAm-HCl has been investigated for its neuropharmacological properties. Certain derivatives have shown affinity for serotonin receptors (5-HT1B) and dopamine receptors (D2L and D3), indicating potential applications in treating mood disorders such as depression and anxiety. Animal model studies have reported promising results in terms of behavioral improvements following administration of these compounds .

Structure-Activity Relationship Studies

The effectiveness of THNAm-HCl derivatives is closely linked to their structural modifications. A systematic examination of various substituents on the tetrahydronaphthalene core has led to the identification of compounds with improved pharmacokinetic profiles and reduced toxicity. For example, modifications that enhance solubility and metabolic stability have been prioritized in the design of new candidates for further development .

Synthetic Approaches

The synthesis of THNAm-HCl and its analogs involves several key steps:

- Starting Materials : The synthesis typically begins with commercially available naphthalene derivatives.

- Reagents : Common reagents include lithium aluminum hydride for reduction processes and various sulfonyl chlorides for amine coupling reactions.

- Purification : Compounds are purified using techniques such as column chromatography or recrystallization to achieve high purity levels necessary for biological testing .

4.1. Anti-Tuberculosis Activity

In a notable study, a series of THNA derivatives were tested against M.tb, demonstrating varying degrees of inhibition based on structural modifications. The most effective compounds were further evaluated for their pharmacokinetic properties in animal models, revealing faster clearance rates and lower hERG liability compared to traditional therapies .

4.2. Neuropharmacological Testing

Another study focused on the effects of THNAm-HCl derivatives on behavior in rodent models of anxiety and depression. Compounds were administered at varying doses, with behavioral assessments conducted using established paradigms such as the forced swim test and elevated plus maze. Results indicated significant reductions in anxiety-like behaviors, supporting the potential use of these compounds in treating mood disorders .

Summary Table: Key Findings on THNAm-HCl Applications

作用机制

The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .

相似化合物的比较

Similar Compounds

- (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride

- (5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-3-ylmethanamine hydrochloride

Uniqueness

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride is unique due to its specific structural features, such as the tetrahydronaphthalene ring and the position of the amine group. These characteristics confer distinct chemical reactivity and biological activity compared to other similar compounds .

生物活性

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride, commonly referred to as THNMA-HCl, is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

THNMA-HCl is derived from tetrahydronaphthalene, a bicyclic compound characterized by a fused naphthalene structure. The molecular formula is C11H15ClN with a molecular weight of approximately 211.73 g/mol. Its synthesis typically involves the catalytic hydrogenation of naphthalene derivatives followed by amination to produce the desired amine hydrochloride salt .

The biological activity of THNMA-HCl primarily involves its interaction with various receptors and enzymes. Research indicates that compounds within the tetrahydronaphthalene class can act as selective inhibitors of mycobacterial ATP synthase, showing promise in the treatment of tuberculosis (TB). Specifically, THNMA derivatives have demonstrated significant in vitro growth inhibition against Mycobacterium tuberculosis (M.tb) with minimal inhibitory concentrations (MIC) below 1 µg/mL .

Table 1: Summary of Biological Activities

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in understanding how modifications to the THNMA structure influence its biological activity. For instance, specific substitutions on the tetrahydronaphthalene core can enhance receptor binding affinity and selectivity. Compounds with methyl or piperidyl substituents have shown improved anti-TB properties compared to their unsubstituted counterparts .

Case Study 1: Anti-Tuberculosis Activity

In a systematic study evaluating various THNA analogues, several compounds were identified that effectively inhibited M.tb growth. Notably, the compound AR-A000002 was highlighted for its selective inhibition of the ATP synthase enzyme, demonstrating reduced toxicity profiles compared to existing TB treatments like bedaquiline .

Case Study 2: Antidepressant Properties

Another study explored the effects of THNMA derivatives on serotonin receptors. The compound exhibited high affinity for the 5-HT1B receptor and showed efficacy in animal models for depression and anxiety disorders. These findings suggest potential applications in psychiatric medicine .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride?

- Methodological Answer : The compound can be synthesized via reductive amination of tetrahydronaphthalen-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride in methanol under inert conditions. Alternatively, nucleophilic substitution of a halogenated tetrahydronaphthalene derivative with methylamine followed by HCl neutralization may yield the hydrochloride salt. Purification typically involves recrystallization from ethanol or chromatography (silica gel, eluent: dichloromethane/methanol) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H and ¹³C) to confirm hydrogen and carbon environments.

- HPLC (C18 column, UV detection at 254 nm) with >95% purity threshold.

- Mass Spectrometry (ESI-MS) for molecular ion verification.

- Elemental Analysis to validate stoichiometry.

Refer to Certificates of Analysis (COA) for batch-specific data .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines:

- PPE : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers at RT, protected from moisture.

- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Emergency contacts are listed in SDS .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

- Methodological Answer :

- Controlled Experiments : Test solubility in polar (water, ethanol) and non-polar solvents (DCM, hexane) under varying temperatures (25°C–60°C).

- pH-Dependent Studies : Adjust pH (2–12) to assess protonation effects on solubility.

- Theoretical Validation : Use computational tools (e.g., COSMO-RS) to predict solubility profiles and cross-validate with empirical data .

Q. What strategies are effective for studying the compound's stability under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Light/Heat Stability : Use stability chambers to assess photodegradation (UV light) and thermal decomposition (40°C–80°C).

- Mass Balance Analysis : Quantify degradation products and propose degradation pathways .

Q. How can computational modeling enhance understanding of its biological interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target receptors (e.g., GPCRs).

- DFT Calculations : Optimize geometry and compute electrostatic potential maps to identify reactive sites.

- MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .

Q. What experimental designs address low yields in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) for hydrogenation steps.

- Process Optimization : Use DoE (Design of Experiments) to refine parameters (temperature, solvent ratio, reaction time).

- Continuous Flow Chemistry : Implement microreactors to improve mixing and heat transfer, reducing side reactions .

Q. How to evaluate its potential as a precursor in drug discovery?

- Methodological Answer :

- SAR Studies : Synthesize derivatives (e.g., alkylated or acylated analogs) and test bioactivity against cancer cell lines (MTT assay) or bacterial strains (MIC determination).

- ADME Profiling : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability .

Q. What methodologies are suitable for toxicological profiling?

- Methodological Answer :

属性

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-2-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-4,9H,5-8,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCSGSJPRMEWKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。